2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16BrN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
JUQUAJQZFAFTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Selective Bromination of Aromatic Precursors
A critical early step is the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, which serves as a key intermediate for further transformations.
- Reaction Conditions : Bromination is performed in an aqueous medium under acidic conditions, with one to two equivalents of bromine relative to the substrate. The reaction temperature is maintained between 25-35°C, and the reaction time extends up to 10 hours to ensure completion.
- Selectivity : The bromination is highly selective for the para-position on the phenyl ring, yielding predominantly the 4-bromo derivative.
- Workup : After bromination, the reaction mixture is treated with sodium bicarbonate to neutralize excess acid, followed by pH adjustment to about 5 using dilute hydrochloric acid at 0-10°C. The product is isolated by filtration and washing with water.
- Scale : Industrial scale preparations involve hundreds of kilograms of reactants and thousands of liters of solvent, demonstrating scalability.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Bromination | 2-methyl-2-phenylpropanoic acid, Br2, aqueous acidic medium, 25-35°C, 10 h | Selective para-bromination |
| Neutralization | Sodium bicarbonate, pH adjustment with HCl, 0-10°C | Isolates brominated acid |
| Isolation | Filtration and washing with water | Purity ~98% |
Formation of Hydrazinylidene and Indole Intermediates
Another synthetic route involves the preparation of ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate via a Japp-Klingemann reaction, followed by Fischer indole cyclization to form 5-bromo-2-ethyl carboxyl indole intermediates.
- Key Steps :
- Diazotization of 4-bromoaniline to form 4-bromodiazonium chloride.
- Coupling with ethyl 2-methyl-3-oxobutanoate anion in water at 40°C.
- Fischer indole synthesis by heating with methanesulfonic acid at 50°C.
- Hydrolysis and acidification to isolate 5-bromoindole derivatives.
- Reaction Monitoring : Temperature control (0-8°C for diazotization, 40°C for coupling) and pH adjustments are critical for yield and purity.
- Purification : Recrystallization from ethanol and vacuum filtration are used to isolate intermediates.
| Step | Reagents & Conditions | Product |
|---|---|---|
| Diazotization | 4-bromoaniline, NaNO2, HCl, 0-5°C | 4-bromodiazonium chloride |
| Coupling | Ethyl 2-methyl-3-oxobutanoate anion, water, 40°C, 1 h | Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate |
| Cyclization | Methanesulfonic acid, 50°C, 10 min | 5-bromo-2-ethyl carboxyl indole |
| Hydrolysis | 20% aqueous NaOH, acidification with H2SO4, boiling 1 h | 5-bromoindole |
Source: Tasleem et al., International Journal of Applied Pharmaceutics, 2018
Final Functional Group Modifications
The final compound 2-[(4-bromophenyl)methyl]-2-methylpyrrolidine can be further functionalized by alkylation or halogenation at the pyrrolidine nitrogen or side chains using:
- Reflux with halides in dry 1,4-dioxane and potassium carbonate as base.
- Purification by recrystallization or chromatography.
Analytical Data and Characterization
Throughout the synthesis, characterization techniques confirm structure and purity:
| Technique | Observed Features | Interpretation |
|---|---|---|
| Infrared Spectroscopy | Disappearance of N-H peak; C-Cl peak at 756 cm⁻¹; Aliphatic C-Br peak at 564 cm⁻¹ | Confirms substitution and halogenation |
| Nuclear Magnetic Resonance (¹H NMR) | Aromatic proton multiplets δ 7.45–8.26; singlets for methyl groups; multiplets for pyrrolidine protons | Confirms aromatic and pyrrolidine environments |
| Mass Spectrometry | Molecular ion peaks consistent with brominated compounds (e.g., m/z 399 [M+1]+) | Confirms molecular weight and bromine incorporation |
| Melting Point | Consistent with pure crystalline products (e.g., 120°C for some intermediates) | Purity indicator |
Source: Tasleem et al., 2018; RSC Supporting Information
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-methylpyrrolidine (CAS: 1088410-99-4)
- Structure : Positional isomer of the target compound, with the 4-bromophenyl group at the 3-position and a methyl group at the 1-position of pyrrolidine.
- Key Differences :
- Implications : Positional isomerism could result in varied binding affinities or solubility profiles compared to the target compound.
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Structure : Chlorine replaces bromine on the phenyl ring.
- Key Differences :
- Implications : Chlorinated analogs might exhibit altered metabolic stability or reduced toxicity, making them preferable in specific therapeutic contexts.
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS: 317356-27-7)
- Structure : Features a 3,4-dichlorophenyl group instead of 4-bromophenyl.
- Synthesis: Likely synthesized via similar alkylation methods but with dichlorophenyl precursors .
- Implications : Increased polarity and altered steric bulk may impact solubility or receptor selectivity.
2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS: 1187930-57-9)
- Structure : Lacks the methylene spacer and the 2-methyl group, with the 4-bromophenyl directly attached to pyrrolidine.
- Molecular Weight: 262.57 g/mol, lighter than the target compound .
- Implications : Simplified structure may enhance bioavailability but reduce target specificity.
4-Methyl-2-[4-(2-methylpropoxy)phenyl]pyrrolidine (CAS: 603089-70-9)
- Structure : Replaces bromine with an isobutoxy group (-OCH2CH(CH3)2).
- Key Differences: Functional Group: The ether linkage introduces hydrogen-bonding capacity and increased polarity. Molecular Formula: C15H23NO (MW: 233.35 g/mol) .
- Implications : Enhanced solubility but reduced halogen-mediated interactions compared to the brominated analog.
BPIP (5-[(4-Bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine)
- Structure : Imidazopyridine core with a 4-bromophenylmethyl group.
- Key Differences :
- Implications : Core structure significantly alters electronic properties and target engagement mechanisms.
Biological Activity
2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN. It features a pyrrolidine ring substituted with a bromophenyl group, which is crucial for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Preliminary findings indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Activity : There is evidence suggesting neuroprotective effects, possibly through antioxidant mechanisms.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Activity : A study demonstrated that administration of this compound led to significant reductions in depressive-like behavior in mice subjected to chronic stress models. The mechanism was linked to increased synaptic availability of serotonin and norepinephrine, implicating the compound's role in monoamine modulation.
- Anti-inflammatory Effects : In vitro studies using macrophage cell lines revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory conditions.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This protective effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
